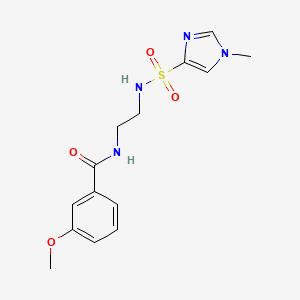
3-methoxy-N-(2-(1-methyl-1H-imidazole-4-sulfonamido)ethyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-methoxy-N-(2-(1-methyl-1H-imidazole-4-sulfonamido)ethyl)benzamide is a complex organic compound that features a benzamide core substituted with a methoxy group and an imidazole sulfonamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-methoxy-N-(2-(1-methyl-1H-imidazole-4-sulfonamido)ethyl)benzamide typically involves multiple steps:
Formation of the Imidazole Sulfonamide Moiety: This can be achieved by reacting 1-methylimidazole with a sulfonyl chloride under basic conditions to form the sulfonamide.
Attachment of the Benzamide Core: The sulfonamide intermediate is then reacted with 3-methoxybenzoyl chloride in the presence of a base to form the final product.
Industrial Production Methods
Industrial production methods for such compounds often involve optimization of reaction conditions to maximize yield and purity. This includes controlling temperature, solvent choice, and reaction time. The use of continuous flow reactors can also enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
3-methoxy-N-(2-(1-methyl-1H-imidazole-4-sulfonamido)ethyl)benzamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The imidazole ring can be reduced under specific conditions.
Substitution: The sulfonamide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas.
Substitution: Nucleophiles like amines or thiols under basic conditions.
Major Products Formed
Oxidation: Formation of 3-hydroxy-N-(2-(1-methyl-1H-imidazole-4-sulfonamido)ethyl)benzamide.
Reduction: Formation of reduced imidazole derivatives.
Substitution: Formation of substituted sulfonamide derivatives.
Scientific Research Applications
3-methoxy-N-(2-(1-methyl-1H-imidazole-4-sulfonamido)ethyl)benzamide has several scientific research applications:
Medicinal Chemistry: Potential use as a pharmacophore in drug design due to its imidazole and benzamide functionalities.
Biology: Studied for its interactions with biological targets, including enzymes and receptors.
Materials Science: Used in the development of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 3-methoxy-N-(2-(1-methyl-1H-imidazole-4-sulfonamido)ethyl)benzamide involves its interaction with molecular targets such as enzymes or receptors. The imidazole ring can coordinate with metal ions or participate in hydrogen bonding, while the benzamide core can interact with hydrophobic pockets in proteins. These interactions can modulate the activity of the target molecules, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
3-methoxy-N-(2-(1H-imidazole-4-sulfonamido)ethyl)benzamide: Lacks the methyl group on the imidazole ring.
3-methoxy-N-(2-(1-methyl-1H-imidazole-4-amino)ethyl)benzamide: Contains an amino group instead of a sulfonamide group.
Uniqueness
The presence of both the methoxy group and the imidazole sulfonamide moiety in 3-methoxy-N-(2-(1-methyl-1H-imidazole-4-sulfonamido)ethyl)benzamide makes it unique. This combination of functional groups can lead to distinct chemical reactivity and biological activity compared to similar compounds.
Properties
IUPAC Name |
3-methoxy-N-[2-[(1-methylimidazol-4-yl)sulfonylamino]ethyl]benzamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N4O4S/c1-18-9-13(16-10-18)23(20,21)17-7-6-15-14(19)11-4-3-5-12(8-11)22-2/h3-5,8-10,17H,6-7H2,1-2H3,(H,15,19) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HWXOWLPIUVNGNA-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(N=C1)S(=O)(=O)NCCNC(=O)C2=CC(=CC=C2)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N4O4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.38 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
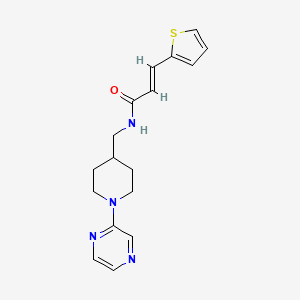
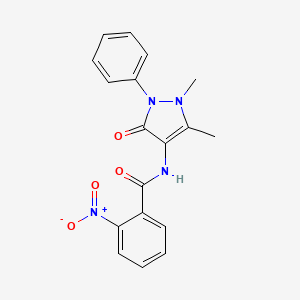
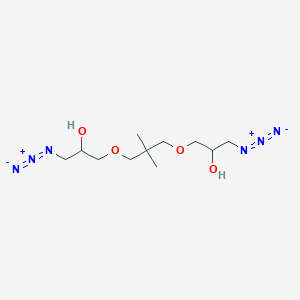
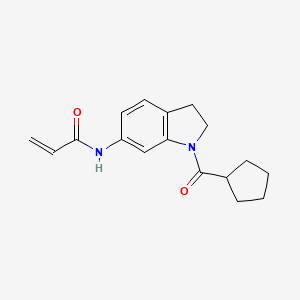
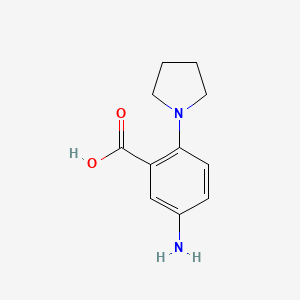
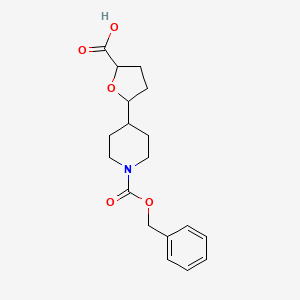
![3-((4-fluorophenyl)sulfonyl)-N-(6-methoxybenzo[d]thiazol-2-yl)propanamide](/img/structure/B2416162.png)
![N-[(2,4-Difluorophenyl)methyl]-4,4,4-trifluorobutanamide](/img/structure/B2416163.png)
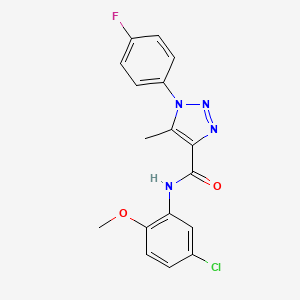

![4-bromo-2-{(E)-[(3-fluorophenyl)imino]methyl}phenol](/img/structure/B2416168.png)
![N-[2-(2,4-dimethylphenyl)-5-oxo-2H,4H,6H-5lambda4-thieno[3,4-c]pyrazol-3-yl]-2-iodobenzamide](/img/structure/B2416170.png)

![5-bromo-2-chloro-N-(2-(p-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide](/img/structure/B2416172.png)
